

Comparative In Vitro Potency of Doravirine, Rilpivirine, and Efavirenz Against HIV-1

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Compound of Interest		
Compound Name:	Doravirine	
Cat. No.:	B607182	Get Quote

This guide provides a comparative analysis of the in vitro potency of three non-nucleoside reverse transcriptase inhibitors (NNRTIs): **Doravirine**, Rilpivirine, and Efavirenz. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antiretroviral agents.

Executive Summary

Doravirine, a newer generation NNRTI, demonstrates potent in vitro activity against wild-type HIV-1, comparable to that of Rilpivirine and Efavirenz. All three drugs target the HIV-1 reverse transcriptase enzyme, but exhibit different profiles against various drug-resistant mutant strains. This guide summarizes key quantitative data on their in vitro potency and provides detailed experimental methodologies for the assays used to derive this data.

Data Presentation

The following tables summarize the in vitro potency of **Doravirine**, Rilpivirine, and Efavirenz against wild-type HIV-1. It is important to note that the specific values can vary between different studies and experimental conditions.

Table 1: In Vitro Potency (EC50/IC50) Against Wild-Type HIV-1



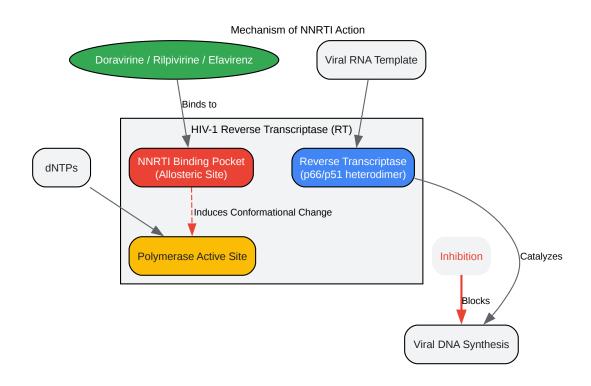
Drug	Parameter	Value (nM)	Assay Type
Doravirine	IC50	1.0 ± 0.27	Single-Round Infection Assay
Rilpivirine	IC50	0.24 ± 0.1	Single-Round Infection Assay[1]
Efavirenz	IC50	~1.4 μM (1400 nM)	Reverse Transcriptase Assay

Note: IC50 values from different assay types (cell-based vs. enzymatic) are not directly comparable but provide insights into antiviral activity and direct enzyme inhibition, respectively.

Mechanism of Action

Doravirine, Rilpivirine, and Efavirenz are all allosteric inhibitors of HIV-1 reverse transcriptase (RT).[1] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.





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NNRTI Mechanism of Action

Experimental Protocols Single-Round Infectivity Assay for EC50/IC50 Determination

This assay measures the antiviral activity of the compounds in a cell-based system that mimics a single cycle of HIV-1 infection.

a. Cell and Virus Preparation:

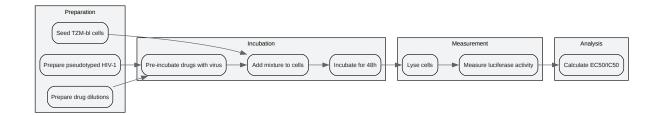


- Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes, are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
- Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells
 with an HIV-1 genomic vector (encoding all viral proteins except for the envelope) and a
 separate plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G). This results
 in viral particles capable of a single round of infection in a broad range of cells.

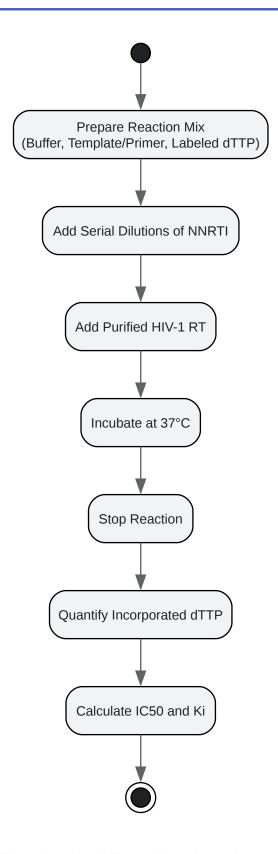
b. Assay Procedure:

- Seed TZM-bl cells in 96-well plates and incubate overnight.
- Prepare serial dilutions of the test compounds (**Doravirine**, Rilpivirine, Efavirenz).
- Pre-incubate the diluted compounds with the pseudotyped virus for a specified period (e.g., 1 hour) at 37°C.
- Add the virus-drug mixture to the TZM-bl cells.
- Incubate the plates for 48 hours at 37°C.
- Lyse the cells and measure luciferase activity using a luminometer.
- The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus-only controls.









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References

- 1. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
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